molecular formula C14H17N3O5Si B8323962 p-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate

p-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate

Cat. No. B8323962
M. Wt: 335.39 g/mol
InChI Key: LEMJAGHQNCSAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate is a useful research compound. Its molecular formula is C14H17N3O5Si and its molecular weight is 335.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Nitrobenzyl 2-diazo-3-trimethylsilyloxy-3-butenoate

Molecular Formula

C14H17N3O5Si

Molecular Weight

335.39 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate

InChI

InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3

InChI Key

LEMJAGHQNCSAKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 5 ml of dry acetonitrile were suspended 263 mg (1 millimole) of p-nitrobenzyl 2-diazoacetoacetate and 210 mg (1.4 millimoles) of sodium iodide. To the mixture were added 220 μl (1.6 millimoles) of triethylamine and then 190 μl (1.5 millimoles) of trimethylsilyl chloride while agitating in an argon atmosphere at a room temperature. After the resulting orange suspension was agitated at a room temperature for an hour, it was concentrated under a reduced pressure. To the residue was added 20 ml of dry hexane, and the resultant was agitated for 30 min. at a room temperature. Insoluble materials were removed by filtration and the hexane solution was concentrated to dryness under a reduced pressure to give 330 mg (yield 98 %) of the desired compound in a yellow solid. The physical properties of the product were in agreement with those of the product obtained in Example 1.
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
220 μL
Type
reactant
Reaction Step Three
Quantity
190 μL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

Into 5 ml of dry acetonitrile were suspended 263 mg (1 millimole) of p-nitrobenzyl 2-diazoacetoacetate and 122 mg (1.4 millimoles) of lithium bromide. To the mixture were added 220 μl (1.6 millimoles) of triethylamine and then 190 μl (1.5 millimoles) of trimethylsilyl chloride while agitating under an argon atmosphere at a room temperature. The resultant was heated up to 40° C. and agitated at the same temperature overnight, followed by concentration under a reduced pressure. To the residue was added 20 ml of dry hexane, and the resultant was agitated for 30 min. at a room temperature. Insoluble materials were removed by filtration and the filtrate was concentrated to dryness under a reduced pressure to give 330 mg (yield 87%) of the desired compound in a yellow solid. The physical properties of the product were in agreement with those of the product obtained in Example 1.
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
220 μL
Type
reactant
Reaction Step Three
Quantity
190 μL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
87%

Synthesis routes and methods III

Procedure details

To 1.5 ml of dry acetonitrile were added 100 mg (0.380 millimole) of p-nitrobenzyl 2-diazoacetoacetate, 64.8 μl (0.465 millimole) of triethylamine and 59 μl (0.465 millimole) of trimethylsilyl chloride. A solution obtained by dissolving 70 mg (0.467 millimole) of sodium iodide in 0.5 ml of dry acetonitrile was added dropwise thereto at a room temperature. After agitation for an hour, the reaction mixture was concentrated under a reduced pressure. After addition of 5 ml of hexane, insoluble materials were filtered off and the hexane was distilled off under a reduced pressure to give 115 mg (yield 90.1 %) of the desired compound in a yellow solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
64.8 μL
Type
reactant
Reaction Step Two
Quantity
59 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Synthesis routes and methods IV

Procedure details

To a suspension of p-nitrobenzyl α-diazoacetoacetate (236 mg, 1 mmole) and triethylamine (0.15 ml, 1.08 mmole) in CH2Cl2 (2 ml) was added at 0°-5° C. trimethylsilyl trifluoromethylsulfonate (0.22 ml) under a nitrogen atmosphere and the mixture was stirred for 30 minutes. To this clear yellow solution was added dry hexanes (30 ml) and the reaction mixture was stirred for 10 minutes. After removing the oily deposit, the hexanes solution was evaporated in vacuo to yield yellow solid which was redissolved in dry hexanes (50 ml). The insoluble material was filtered over Celite and the filtrate was evaporated in vacuo to obtain 277 mg (0.90 mmole, yield 90%) of the title compound as yellow crystals: ir (film) νmax : 2100 (N2), 1705 (ester), 1520 and 1345 cm-1 (NO2); 1Hmr (CDCl3) δ: 0.27 (9H, s, --SiMe ), 4.23 (1H, d, J=2 Hz, vinyl proton), 4.93 (1H, d, J=2 Hz, vinyl proton), 5.32 (2H, s, --CO2CH2Ar), 7.48 (2H, "d", J=9 Hz, aromatic protons) and 8.23 ppm (2H, "d", J=9 Hz, aromatic protons).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
90%

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